molecular formula C11H13NO3 B6612658 4-[(N-methylacetamido)methyl]benzoic acid CAS No. 1179211-98-3

4-[(N-methylacetamido)methyl]benzoic acid

Cat. No.: B6612658
CAS No.: 1179211-98-3
M. Wt: 207.23 g/mol
InChI Key: MGPJCVOFSRYOSD-UHFFFAOYSA-N
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Description

4-[(N-Methylacetamido)methyl]benzoic acid (IUPAC name: this compound) is a benzoic acid derivative with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . The compound features a para-substituted methylene bridge linking the benzoic acid core to an N-methylacetamido group. This structural motif confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid and amide functionalities, making it a versatile building block in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-[[acetyl(methyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12(2)7-9-3-5-10(6-4-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPJCVOFSRYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-methylacetamido)methyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(N-methylacetamido)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-[(N-methylacetamido)methyl]benzoic acid is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(N-methylacetamido)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Differences Source
4-[(N-Methylacetamido)methyl]benzoic acid C₁₂H₁₅NO₃ -COOH, -CH₂-N(CH₃)COCH₃ 221.25 Reference compound
4-(4-Nitrobenzylideneamino)benzoic acid C₁₄H₁₀N₂O₄ -COOH, -N=CH-C₆H₄-NO₂ 286.24 Nitro group and imine linkage
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ -COOCH₃, -NHCOCH₃, -OH (ortho) 209.20 Esterified carboxylic acid, hydroxyl group
2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid C₂₀H₂₁N₃O₅ -COOH, -CO-C₆H₃(OH)-N(CH₃)CH₂NHCOCH₃ 383.40 Additional benzoyl and hydroxyl groups
4-(4-Methylbenzenesulfonamido)benzoic acid C₁₄H₁₃NO₄S -COOH, -NHSO₂-C₆H₄-CH₃ 307.33 Sulfonamide group
Key Observations:

Substituent Complexity : The target compound’s N-methylacetamido group via a methylene bridge contrasts with simpler acetamido derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate ), which lack the methylene spacer.

Polarity and Solubility : The sulfonamide analog exhibits higher polarity due to the sulfonyl group, likely enhancing water solubility compared to the acetamido-methyl derivative.

Biological Relevance: Compounds like 2-acetylaminobenzoic acid methyl ester (Av7) from Aconitum vaginatum demonstrate antitumor activity, suggesting that the free carboxylic acid in the target compound may influence bioavailability or receptor binding.

Crystallographic and Structural Studies

  • For example, the sulfonamide derivative was resolved with an R factor of 0.039, demonstrating the precision achievable with modern crystallographic software.

Biological Activity

4-[(N-methylacetamido)methyl]benzoic acid, a compound with the molecular formula C11H13NO3C_{11}H_{13}NO_3, has garnered attention in various fields of biological and medicinal research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with an N-methylacetamido group attached at the para position. It appears as a white powder with a melting point of 210 to 213 °C and is sparingly soluble in water. Its unique structure contributes to its varied applications in scientific research and industry.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory : The compound has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antibacterial : Studies suggest that it possesses antibacterial properties, potentially useful in combating bacterial infections.
  • Antifungal : Preliminary findings indicate antifungal activity, which could be beneficial in treating fungal infections.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can alter their activity, leading to various biological effects. The exact pathways depend on the context of use and specific molecular interactions .

Case Studies

  • Enzyme Inhibition : A study explored the compound's role as an enzyme inhibitor in biochemical pathways. It was found to effectively inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
  • Protein Interactions : Another investigation focused on the binding affinity of this compound to specific proteins. The results indicated that the compound could modulate protein functions, potentially influencing cellular signaling pathways.

Data Table: Summary of Biological Activities

Biological Activity Description Potential Applications
Anti-inflammatoryInhibits inflammatory pathwaysTreatment of inflammatory diseases
AntibacterialExhibits activity against various bacterial strainsDevelopment of antibacterial agents
AntifungalDemonstrates antifungal propertiesTreatment of fungal infections
Enzyme InhibitionModulates metabolic enzyme activityApplications in metabolic disorders

Scientific Research Applications

This compound is utilized across several fields:

  • Chemistry : Serves as a building block for synthesizing more complex molecules.
  • Biology : Used in studies related to enzyme inhibition and protein interactions.
  • Medicine : Investigated for potential therapeutic applications in drug development.
  • Industry : Employed in producing specialty chemicals and materials .

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